![molecular formula C18H13Cl2N5O B2487543 3-(2-chlorobenzyl)-6-(3-chlorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1326834-31-4](/img/structure/B2487543.png)

3-(2-chlorobenzyl)-6-(3-chlorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

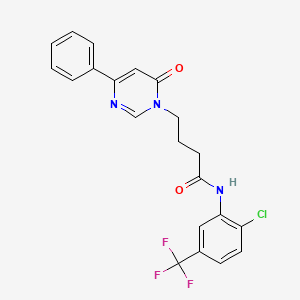

The compound belongs to a class of chemicals that often feature in medicinal and organic chemistry due to their unique structures and potential biological activities. Compounds with the triazolo[4,5-d]pyrimidin-7-one scaffold, similar to the target molecule, are of significant interest due to their diverse pharmacological properties and roles in drug development.

Synthesis Analysis

The synthesis of triazolo[4,5-d]pyrimidin-7-one derivatives typically involves multistep chemical reactions, starting from simple precursors to more complex structures through cyclization, alkylation, and substitution reactions. The exact methodology can vary based on the desired substitutions and functional groups (Jethava et al., 2020).

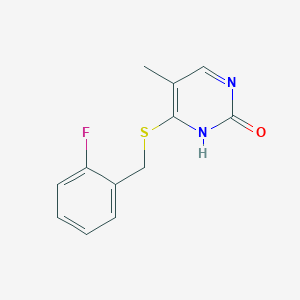

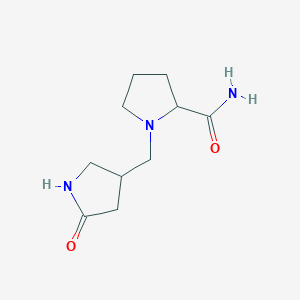

Molecular Structure Analysis

The molecular structure of triazolo[4,5-d]pyrimidin-7-one derivatives is characterized by the presence of a triazolo fused to a pyrimidin-7-one ring. This structure contributes to the compound's stability and reactivity, allowing for further functionalization. Advanced techniques such as X-ray crystallography and NMR spectroscopy are typically employed to elucidate the structure (Parmar et al., 2023).

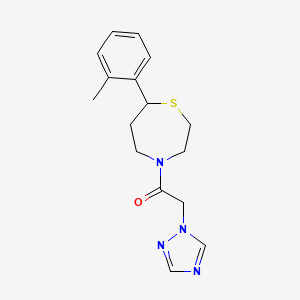

Chemical Reactions and Properties

Triazolo[4,5-d]pyrimidin-7-one derivatives participate in various chemical reactions, including nucleophilic substitution and addition reactions, due to the presence of reactive functional groups. These reactions are crucial for modifying the compound to enhance its biological activity or to incorporate it into more complex molecules (Sainsbury, 1991).

Physical Properties Analysis

The physical properties of triazolo[4,5-d]pyrimidin-7-one derivatives, such as melting point, solubility, and crystallinity, are influenced by the nature of the substituents and the overall molecular structure. These properties are essential for determining the compound's suitability for pharmaceutical formulations (Kaushik et al., 2019).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and pH-dependence, are dictated by the triazolo and pyrimidinone moieties and their interaction with different chemical environments. These properties are critical when considering the compound's behavior in biological systems or under various storage conditions (Yahyazadeh et al., 2004).

科学的研究の応用

Heterocyclic Chemistry and Drug Synthesis

- Synthesis of novel [1,2,4]triazolo[1,5-c]pyrimidine derivatives and their antimicrobial activity exploration, demonstrating the chemical versatility of triazolopyrimidines for developing new antimicrobials (El-Agrody et al., 2001).

- Development of triazolo[4,5-d]pyrimidine derivatives with high affinity toward A1 adenosine receptors, indicating their potential in designing receptor-selective agents (Betti et al., 1998).

Supramolecular Chemistry

- Use of pyrimidine derivatives in constructing hydrogen-bonded supramolecular assemblies, showcasing the role of such compounds in the development of novel materials with potential applications in nanotechnology and material science (Fonari et al., 2004).

Antimicrobial and Antifungal Research

- Exploration of substituted triazolopyrimidines for antimicrobial and antifungal activities, contributing to the search for new therapeutic agents against infectious diseases (Komykhov et al., 2017).

Antitumor Activity

- Investigation of substituted triazolopyrimidin-6-sulfonamide derivatives for antitumor activity, underscoring the potential of triazolopyrimidines in cancer research (Hafez & El-Gazzar, 2009).

Chemical Synthesis and Methodology

- Novel synthetic routes to triazolopyrimidines and their derivatives, highlighting the importance of these compounds in organic synthesis and drug discovery efforts (Hassaneen et al., 2001).

特性

IUPAC Name |

3-[(2-chlorophenyl)methyl]-6-[(3-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Cl2N5O/c19-14-6-3-4-12(8-14)9-24-11-21-17-16(18(24)26)22-23-25(17)10-13-5-1-2-7-15(13)20/h1-8,11H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTSBHFZWSDCZEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C3=C(C(=O)N(C=N3)CC4=CC(=CC=C4)Cl)N=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Cl2N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(morpholin-4-yl)-2-oxoethyl]but-2-ynamide](/img/structure/B2487460.png)

![1-phenyl-N-[3-(1H-pyrazol-1-yl)propyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2487461.png)

![3-(benzenesulfonyl)-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]propanamide](/img/structure/B2487462.png)

![[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 2-methylbenzoate](/img/structure/B2487470.png)

![8-Isopropyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B2487479.png)

![N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2487481.png)